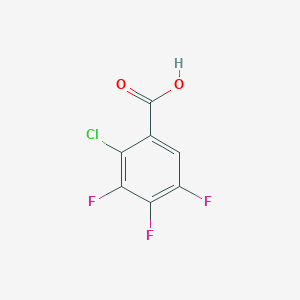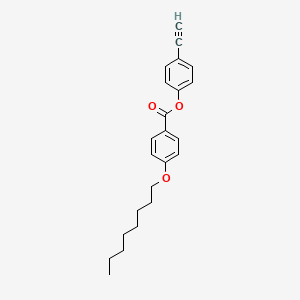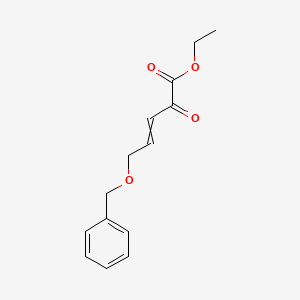
Methyl phenyl (2-chloroethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C9H12ClO3P. It is characterized by the presence of a phosphonate group attached to a methyl phenyl and a 2-chloroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenyl (2-chloroethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of phenylphosphonic dichloride with 2-chloroethanol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl phenyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Major Products:
Substitution Reactions: Products include substituted phosphonates where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: The major product is the corresponding phosphonic acid.
Scientific Research Applications
Methyl phenyl (2-chloroethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl phenyl (2-chloroethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The 2-chloroethyl group can undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Phenylphosphonic Acid: Similar in structure but lacks the 2-chloroethyl group.
Dimethyl Methylphosphonate: Contains a methyl group instead of the phenyl group.
Ethyl Phenylphosphonate: Similar but with an ethyl group instead of the 2-chloroethyl group.
Uniqueness: Methyl phenyl (2-chloroethyl)phosphonate is unique due to the presence of both a phenyl group and a 2-chloroethyl group attached to the phosphonate. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
144040-65-3 |
|---|---|
Molecular Formula |
C9H12ClO3P |
Molecular Weight |
234.61 g/mol |
IUPAC Name |
[2-chloroethyl(methoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-12-14(11,8-7-10)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
NKQOFTPFGQDJDG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCCl)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)




![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)

![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
